![molecular formula C15H18N4O2 B5808845 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide, also known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was originally developed as a potential anti-cancer drug due to its ability to inhibit the growth and proliferation of cancer cells. However, CP-724714 has also been studied for its potential use in other areas of scientific research.
Wirkmechanismus
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide works by inhibiting the activity of the EGFR tyrosine kinase, which is a key signaling pathway involved in the growth and proliferation of cancer cells. By inhibiting this pathway, 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in certain disease models. 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide for lab experiments is its ability to selectively target the EGFR tyrosine kinase pathway. This allows researchers to study the effects of inhibiting this pathway in various disease models. However, 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide also has some limitations, such as its relatively low potency compared to other EGFR inhibitors and its potential for off-target effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide. Another area of interest is the study of 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide may have potential for use in the treatment of neurological disorders and other diseases beyond cancer.
Synthesemethoden
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The exact method of synthesis is beyond the scope of this paper, but it typically involves the use of organic solvents and reagents under controlled conditions.
Wissenschaftliche Forschungsanwendungen
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has also been studied for its potential use in other areas of scientific research, such as the treatment of inflammatory diseases and neurological disorders.
Eigenschaften
IUPAC Name |
1-[2-(2-cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-9-12-3-1-2-4-13(12)18-14(20)10-19-7-5-11(6-8-19)15(17)21/h1-4,11H,5-8,10H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKDKAVOOVZHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.